5-Chlorohexanenitrile
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Overview
Description
5-Chlorohexanenitrile is an organic compound with the molecular formula C6H10ClN . It is a member of the nitrile family, characterized by the presence of a cyano group (-CN) attached to a carbon chain. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chlorohexanenitrile can be synthesized through several methods:
From Halogenoalkanes: One common method involves the reaction of 5-chlorohexane with sodium or potassium cyanide in ethanol.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using halogenoalkanes and cyanide salts under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Chlorohexanenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, this compound can be hydrolyzed to form 5-chlorohexanoic acid.
Reduction: Reduction of this compound using lithium aluminum hydride (LiAlH4) yields 5-chlorohexylamine.
Substitution: The cyano group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Hydrolysis: 5-Chlorohexanoic acid.
Reduction: 5-Chlorohexylamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
5-Chlorohexanenitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical agents.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-chlorohexanenitrile primarily involves its reactivity due to the presence of the cyano group. This group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Hexanenitrile: Similar structure but lacks the chlorine atom.
5-Hexenenitrile: Contains a double bond in the carbon chain.
Uniqueness: 5-Chlorohexanenitrile is unique due to the presence of both a cyano group and a chlorine atom, which imparts distinct reactivity and properties compared to other nitriles .
Properties
CAS No. |
88725-91-1 |
---|---|
Molecular Formula |
C6H10ClN |
Molecular Weight |
131.60 g/mol |
IUPAC Name |
5-chlorohexanenitrile |
InChI |
InChI=1S/C6H10ClN/c1-6(7)4-2-3-5-8/h6H,2-4H2,1H3 |
InChI Key |
SZCJOOWEDCCREW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC#N)Cl |
Origin of Product |
United States |
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